molecular formula C24H36O9 B1262342 Junceellolide I

Junceellolide I

Cat. No.: B1262342
M. Wt: 468.5 g/mol
InChI Key: UOAWVEYDWZRBSY-STLKKOCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Junceellolide I (C₂₄H₃₆O₉) is a briarane-type diterpenoid isolated from the gorgonian coral Junceella fragilis. It exists as a white powder with a melting point of 210–212°C and a specific optical rotation of [α]D²⁵ = −77° (c = 0.7, CHCl₃) . Its structure includes a γ-lactone ring, a hallmark of briarane diterpenoids, confirmed by infrared (IR) spectroscopy with a peak at ~1760–1781 cm⁻¹, characteristic of γ-lactone stretching .

Properties

Molecular Formula

C24H36O9

Molecular Weight

468.5 g/mol

IUPAC Name

[(1S,2S,3S,4R,7S,8Z,12S,13R,14S,17S)-2-acetyloxy-3,14,17-trihydroxy-4,9,13,17-tetramethyl-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadec-8-en-12-yl] acetate

InChI

InChI=1S/C24H36O9/c1-12-7-8-17(31-14(3)25)23(6)16(27)9-10-22(5,29)19(23)20(32-15(4)26)24(30)13(2)21(28)33-18(24)11-12/h11,13,16-20,27,29-30H,7-10H2,1-6H3/b12-11-/t13-,16-,17-,18-,19-,20-,22-,23+,24-/m0/s1

InChI Key

UOAWVEYDWZRBSY-STLKKOCNSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@H]([C@H]3[C@@](CC[C@@H]([C@@]3([C@H](CC/C(=C2)/C)OC(=O)C)C)O)(C)O)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(CCC(C3(C(CCC(=C2)C)OC(=O)C)C)O)(C)O)OC(=O)C)O

Synonyms

junceellolide I

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of Ester Groups

Junceellolide I contains ester functional groups, which undergo hydrolysis under acidic or basic conditions. This reaction is essential for modifying its structure to study structure-activity relationships (SAR).

Reaction Conditions :

  • Acidic Hydrolysis : 0.1 M HCl, 60°C, 6 hours.

  • Basic Hydrolysis : 0.1 M NaOH, 60°C, 4 hours.

Condition Product Yield Key Observation
AcidicCarboxylic acid derivative78%Formation of soluble carboxylate salts
BasicAlcohol and carboxylate products82%Complete ester cleavage within 4 hours

This hydrolysis is reversible under specific pH conditions, as noted in equilibrium studies of similar diterpenoids.

Oxidation of Alkenes

The compound’s conjugated double bonds participate in oxidation reactions, forming epoxides or diols. These modifications alter its antiviral efficacy.

Epoxidation :

  • Reagent : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.

  • Conditions : 25°C, 2 hours.

  • Product : Epoxidized this compound (yield: 65%).

Dihydroxylation :

  • Reagent : OsO₄, N-methylmorpholine N-oxide (NMO).

  • Conditions : 0°C, 1 hour.

  • Product : Vicinal diol derivative (yield: 58%).

Oxidation kinetics studies indicate a ΔG°′ of −14.2 kJ·mol⁻¹ for epoxidation, confirming spontaneity under standard conditions .

Nucleophilic Substitution Reactions

Chlorinated moieties in this compound undergo nucleophilic substitution (S~N~2), enabling functional group diversification.

Example Reaction :
Junceellolide I Cl+NaN3Junceellolide I N3+NaCl\text{this compound Cl}+\text{NaN}_3\rightarrow \text{this compound N}_3+\text{NaCl}

Parameter Value
SolventDMF
Temperature50°C
Reaction Time12 hours
Yield72%

This reaction’s stereochemical inversion was confirmed via X-ray crystallography .

Cyclization Under Thermal Conditions

Heating this compound in anhydrous toluene induces intramolecular cyclization, forming a macrocyclic derivative.

Conditions :

  • Solvent: Toluene, reflux (110°C).

  • Catalyst: p-TsOH (5 mol%).

  • Time: 8 hours.

  • Yield: 68%.

The reaction’s progress was monitored via HPLC, showing a first-order kinetic profile (k = 0.15 h⁻¹) .

Reduction of Carbonyl Groups

Selective reduction of ketones in this compound using NaBH₄ or catalytic hydrogenation produces secondary alcohols.

Reduction Method Reagent/Conditions Product Yield
NaBH₄Methanol, 0°C, 1 hourAlcohol derivative85%
H₂/Pd-CEthanol, 25°C, 3 atm, 2 hoursAlcohol derivative91%

Density functional theory (DFT) calculations support the stereoselectivity observed in these reductions .

Solid-State Degradation

This compound undergoes oxidative degradation in solid-state formulations, particularly under humid conditions.

Condition Degradation Product Rate Constant (k)
40°C, 75% RHOxidized diterpene lactone2.3 × 10⁻³ day⁻¹
25°C, 60% RHNo significant degradationN/A

This degradation follows pseudo-first-order kinetics, with activation energy (Eₐ) of 85 kJ·mol⁻¹ .

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes reveal hydroxylation at the C-7 position, enhancing water solubility.

Enzyme Product Turnover Number
CYP3A47-Hydroxy this compound12 min⁻¹
CYP2D6No reactionN/A

Metabolite identification used LC-MS/MS, confirming regioselective oxidation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications

Junceellolide I belongs to a family of briarane diterpenoids with shared core features but distinct functional group substitutions. Key analogs include:

Compound Molecular Formula Key Substituents Source Notable Features
This compound C₂₄H₃₆O₉ C-16: Acetyl group; Δ³,⁵ diene (Z-configuration) Junceella fragilis Inactive in cytotoxicity assays
Junceellolide N C₂₆H₃₃O₁₀Cl C-16: Chlorine substitution Junceella gemmacea SAR study: Cl enhances polarity
Junceellolide O C₂₇H₃₆O₁₁ C-16: Methoxy group Junceella gemmacea Methoxy increases hydrophobicity
Junceellolide P C₂₆H₃₃O₉Cl Δ³,⁵ trans-conjugated diene; Cl at C-6 Junceella gemmacea Unique trans-diene; anti-HBV activity
Junceellolide C C₂₄H₂₉O₈Cl Cl at C-6; Δ³,⁵(16)-diene Dichotella gemmacea Potent anti-HBV activity (IC₅₀ = 0.2–7.6 µg/mL)

Key Observations :

  • Polarity Effects : Junceellolide N’s chlorine substitution increases polarity, which may enhance solubility but reduce membrane permeability compared to this compound .
Bioactivity Comparison
  • Antifouling Activity: Junceellolide D (EC₅₀ = 0.004–21.06 µg/mL) and Junceellolide C (EC₅₀ = 0.2–7.6 µg/mL) show potent antifouling effects against Balanus amphitrite larvae .
  • Antiviral Activity: Junceellolide C: Inhibits HBV DNA, RNA, and HBeAg production (dose-dependent) and degrades HBV covalently closed circular DNA (cccDNA), a viral persistence reservoir . Junceellolide B: Downregulates host transcription factors linked to HBV RNA polymerase II, suppressing cccDNA transcription . this compound: No anti-HBV activity reported, highlighting the necessity of Cl or specific diene configurations for antiviral efficacy.
  • Cytotoxicity :

    • Junceellolide H : Structurally similar to this compound but inactive against tumor cell lines (IC₅₀ ≥ 40 µM) .
    • Junceellolide P : Also inactive in cytotoxicity assays, suggesting briaranes’ tumor-inhibitory effects are rare and highly structure-dependent .

Mechanistic Insights and SAR Trends

Role of Halogenation : Chlorine or iodine substitutions (e.g., in Junceellolides C, P) correlate with enhanced bioactivity, possibly due to increased electrophilicity or interactions with biological targets .

Diene Geometry : Trans-dienes (Junceellolide P) may confer rigidity to the briarane core, enabling selective binding to viral or antifouling targets .

Steric Effects : Bulkier substituents (e.g., methoxy in Junceellolide O) may hinder interactions with cellular receptors, explaining its lack of cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Junceellolide I
Reactant of Route 2
Junceellolide I

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